Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-chloro-5-fluoroaniline with ethyl 2-bromoacetate, followed by cyclization with formamide under acidic conditions . Another approach involves the use of iodine as a catalyst for the condensation between a ketone and an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free and catalyst-free synthesis under microwave irradiation, which offers advantages such as shorter reaction times and higher yields . Additionally, metal-free direct synthesis methods have been developed, which provide practical benefits like mild reaction conditions and broad functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with specific receptors in the central nervous system, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloro imidazo[1,2-a]pyridine: Exhibits improved potency against extracellular and intracellular Mycobacterium tuberculosis.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Shows significant activity against MDR-TB and XDR-TB.
Uniqueness
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its unique reactivity and potential therapeutic applications, distinguishing it from other imidazo[1,2-A]pyridine derivatives.
Biological Activity
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological versatility. The presence of a chloro and fluorine substituent on the phenyl ring enhances its biological activity, potentially impacting its interaction with biological targets.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) revealed that the introduction of halogen atoms significantly enhances antibacterial potency. For instance, compounds with chloro and fluorine substitutions generally displayed lower minimum inhibitory concentrations (MICs) against M. tuberculosis compared to their unsubstituted counterparts .
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
10j | 0.025 | M. tuberculosis (H37Rv) |
10f | 0.030 | Multidrug-resistant strains |
10a | 0.054 | M. tuberculosis |
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties. Specifically, compounds with similar structures have shown activity against human cytomegalovirus and varicella-zoster virus, with therapeutic indices exceeding 150 in some cases. This suggests that this compound may possess potential as an antiviral agent due to its structural similarities with effective antiviral compounds .
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been documented in various studies. Compounds featuring similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. The presence of electron-withdrawing groups like chloro and fluoro on the phenyl ring is believed to enhance the compound's ability to induce apoptosis in cancer cells. For example, derivatives showed significant cytotoxicity against A549 lung cancer cells with IC50 values in the low micromolar range .
Case Studies
- Antitubercular Agents : A series of imidazo[1,2-a]pyridine carboxamides were synthesized and evaluated for their antitubercular activity. Among them, compound 10j exhibited remarkable efficacy against drug-susceptible and multidrug-resistant strains of M. tuberculosis, indicating a promising avenue for developing new treatments for tuberculosis .
- Antiviral Studies : Research on structurally related compounds demonstrated high antiviral activity against human cytomegalovirus and varicella-zoster virus. These findings suggest that this compound could be explored further as a potential antiviral agent .
Properties
Molecular Formula |
C16H12ClFN2O2 |
---|---|
Molecular Weight |
318.73 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H12ClFN2O2/c1-2-22-16(21)15-14(11-9-10(18)6-7-12(11)17)19-13-5-3-4-8-20(13)15/h3-9H,2H2,1H3 |
InChI Key |
PFPXLDKPJJMUMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=C(C=CC(=C3)F)Cl |
Origin of Product |
United States |
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